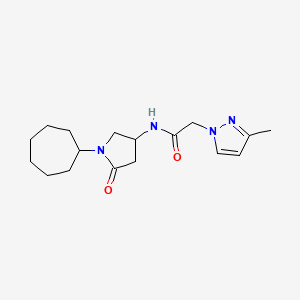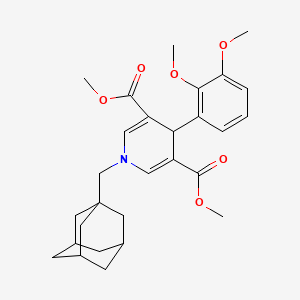
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, an important neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications for a range of neurological and psychiatric disorders.
Mecanismo De Acción
As mentioned earlier, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide can reduce the activity of overactive neurons, leading to a calming effect.
Biochemical and physiological effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can lead to a reduction in neuronal excitability, resulting in a calming effect. In addition, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity and potency. This makes it suitable for use in a range of assays and experiments. However, one limitation is that it is not suitable for use in human studies due to its potential toxicity and lack of safety data.
Direcciones Futuras
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans. In addition, there is interest in developing new analogs of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide that may have improved pharmacological properties. Finally, there is a need for more research on the biochemical and physiological effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide to better understand its mechanism of action.
Métodos De Síntesis
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The final product is obtained in high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promise in the treatment of epilepsy, anxiety, depression, and addiction. In addition, it has been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-8-9-20(19-13)12-16(22)18-14-10-17(23)21(11-14)15-6-4-2-3-5-7-15/h8-9,14-15H,2-7,10-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJWPKSUKMTUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-[(1,3-benzothiazol-2-ylthio)methyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}-N'-phenylguanidine](/img/structure/B6005332.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)
![2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide](/img/structure/B6005341.png)

![methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![4-{[4-(2-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-4-methylphenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B6005381.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005383.png)
![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005409.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)